(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]
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Overview
Description
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone] is an organic compound with the molecular formula C22H18O4 It is a derivative of benzophenone, where the phenyl groups are substituted with methoxy groups at the ortho positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(2-methoxyphenyl)methanone] typically involves the reaction of 1,4-dibromobenzene with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis[(2-methoxyphenyl)methanone] is not fully understood. its biological effects are thought to be mediated through interactions with cellular proteins and enzymes. The methoxy and carbonyl groups may play a role in binding to specific molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the methoxy substitutions.
Michler’s ketone: A similar compound with dimethylamino groups instead of methoxy groups.
4,4’-Dimethoxybenzophenone: A compound with methoxy groups at the para positions instead of ortho.
Uniqueness
(1,4-Phenylene)bis[(2-methoxyphenyl)methanone] is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
100758-03-0 |
---|---|
Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[4-(2-methoxybenzoyl)phenyl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-19-9-5-3-7-17(19)21(23)15-11-13-16(14-12-15)22(24)18-8-4-6-10-20(18)26-2/h3-14H,1-2H3 |
InChI Key |
IZIHUFCNCQCTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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